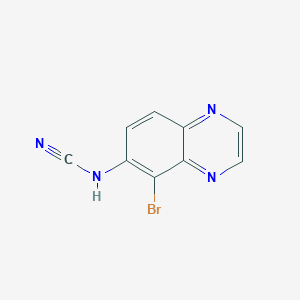

p-Aminomethyl Vorinostat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma (CTCL) when the disease persists, gets worse, or comes back after other treatments . It is the first in a new class of agents known as histone deacetylase inhibitors .

Chemical Reactions Analysis

Vorinostat is not eliminated by CYP pathways. It is cleared primarily by glucuronidation and hydrolysis followed by β-oxidation . Vorinostat is neither a P-gp substrate nor an inhibitor of P-gp .Applications De Recherche Scientifique

Neurological Disorders

Vorinostat has shown potential in the treatment of various disorders affecting the brain. These include stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies could provide momentum towards its clinical application .

Treatment of Solid Tumors

Vorinostat, a potent HDAC inhibitor, has been used in the treatment of solid tumors. However, its low solubility and poor absorption have hindered its successful application in therapy . To overcome these challenges, researchers have encapsulated Vorinostat in PEG-PLGA copolymeric micelles . This has resulted in enhanced anti-tumor efficacy .

Breast Cancer Treatment

Vorinostat has been used in treating patients with stage IV breast cancer receiving aromatase inhibitor therapy . It has also been used in treating women who are undergoing surgery for newly diagnosed stage I–III breast cancer .

Drug Delivery Systems

To improve the therapeutic prospect of Vorinostat, concerns on systemic toxicity and off-target actions need to be addressed along with the improvement in formulation and delivery aspects . Newer approaches in this regard include poly (ethylene glycol)-b-poly ( dl -lactic acid) micelles, Vorinostat-pluronic F127 micelles, encapsulation of iron complexes of Vorinostat into PEGylated liposomes, human serum albumin bound Vorinostat nanomedicine, magnetically guided layer-by-layer assembled nanocarriers, as well as convection-enhanced delivery .

Epigenetic Modulation

Vorinostat has been implicated in the therapeutic potential of epigenetic modulators in various disorders affecting the brain . These disorders are characterized by structural, cellular, and molecular alterations of the central or peripheral nervous systems which eventually lead to some functional impairment .

Optimization of Therapeutic Strategies

As the Vorinostat treatment-related adverse changes are mostly found reversible, further optimization of the therapeutic strategies with respect to dose, dosage regimen, and formulations of Vorinostat could propel its clinical prospects .

Mécanisme D'action

Target of Action

The primary targets of p-Aminomethyl Vorinostat, also known as Vorinostat, are histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in the regulation of gene transcription and cell signaling pathways .

Mode of Action

Vorinostat inhibits the enzymatic activity of HDACs at nanomolar concentrations . These enzymes catalyze the removal of acetyl groups from the lysine residues of histone proteins . By inhibiting HDACs, Vorinostat causes an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6 and p53 .

Biochemical Pathways

The primary biochemical mechanism of Vorinostat is to correct an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization . This alteration in the acetylation status of histones leads to changes in gene expression, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and has a modest food effect . It is metabolized and excreted following glucuronidation by the uridine diphosphate glucuronosyl-transferase (UGT) enzyme system .

Result of Action

The antiproliferative effects of Vorinostat are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to significant reductions in disease progression, as seen in patients with cutaneous T-cell lymphoma (CTCL) treated with Vorinostat . The overall response rate was approximately 30%, including one complete response .

Action Environment

The therapeutic potential of Vorinostat has been explored in various disorders affecting the brain, including stroke, Alzheimer’s disease, Parkinson’s disease, and others . The efficacy and side effects of Vorinostat can be influenced by various environmental factors, including the presence of other drugs and the patient’s genetic makeup . For instance, polymorphisms in the gene encoding for the UGT enzyme system, UGT1A1, may be an important predictor of Vorinostat toxicity and response levels in individual patients .

Safety and Hazards

Orientations Futures

Vorinostat has shown therapeutic potential in various disorders affecting the brain, including stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies are needed to improve drug efficacy and reduce side effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Aminomethyl Vorinostat involves the conversion of Vorinostat to p-Aminomethyl Vorinostat through a series of chemical reactions.", "Starting Materials": [ "Vorinostat", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Vorinostat is reacted with formaldehyde and ammonium chloride in methanol to form N-(4-formylphenyl) vorinostat.", "Step 2: N-(4-formylphenyl) vorinostat is reduced with sodium cyanoborohydride in methanol to form N-(4-aminomethylphenyl) vorinostat.", "Step 3: N-(4-aminomethylphenyl) vorinostat is reacted with sodium hydroxide in water to form p-Aminomethyl Vorinostat.", "Step 4: p-Aminomethyl Vorinostat is purified using acetic acid and water." ] } | |

Numéro CAS |

1160823-16-4 |

Nom du produit |

p-Aminomethyl Vorinostat |

Formule moléculaire |

C₁₅H₂₃N₃O₃ |

Poids moléculaire |

293.36 |

Synonymes |

N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)